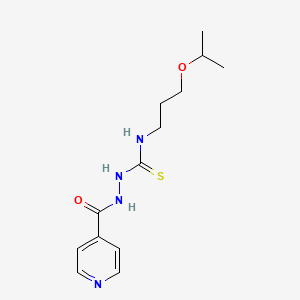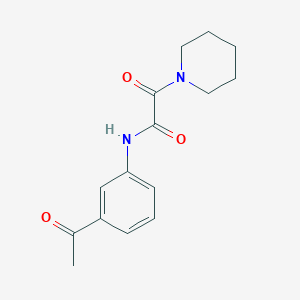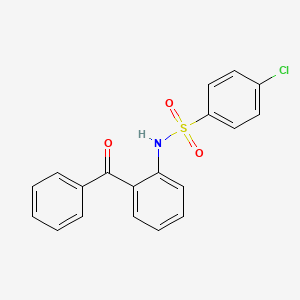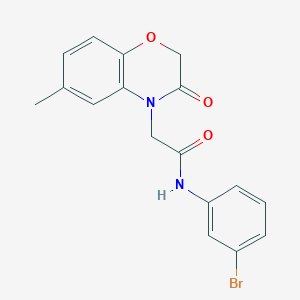![molecular formula C24H20BrN3O2S B4624363 2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4624363.png)
2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide typically involves multi-step organic reactions, including bromination, amidation, and carbonothioylation. For instance, a study by Saeed et al. (2010) outlines the synthesis and characterization of a closely related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, through spectroscopic techniques, mass spectrometry, and crystal structure analysis (Saeed, Rashid, Bhatti, & Jones, 2010). This process often employs intermediates that are further modified to achieve the desired molecular architecture.
Molecular Structure Analysis
The molecular structure of similar compounds is typically characterized using X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal structure determined by X-ray diffraction data can reveal intricate details about the spatial arrangement of atoms, crucial for understanding the compound's reactivity and interactions with biological targets. The study mentioned above by Saeed et al. (2010) provides insights into the crystallographic aspects and intramolecular hydrogen bonding, indicative of the compound's stability and potential interaction mechanisms.
Chemical Reactions and Properties
Compounds like 2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide participate in a range of chemical reactions, leveraging their functional groups for further modifications. These reactions can include nucleophilic substitution (owing to the bromine atom), coupling reactions facilitated by the amine group, and modifications of the benzamide moiety. The specific reactivity patterns enable the synthesis of derivatives with tailored properties for various applications.
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline form, are determined by the compound's molecular structure. Intramolecular hydrogen bonds, as observed in related compounds, can influence the compound's stability and solubility in different solvents, affecting its suitability for particular applications.
Chemical Properties Analysis
The chemical properties of 2-bromo-N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide, such as acidity/basicity, electrophilicity/nucleophilicity, and reactivity towards specific reagents, are dictated by its functional groups. The presence of the bromo and benzamide groups, for instance, plays a significant role in its reactivity patterns, enabling a diverse range of chemical transformations for further functionalization or incorporation into larger molecular frameworks.
Applications De Recherche Scientifique
Synthesis and Characterization
- Researchers have developed practical methods for synthesizing complex molecules that involve brominated compounds as key intermediates. These methods are crucial for producing orally active antagonists and other pharmacologically significant compounds. For example, the synthesis of CCR5 antagonists involves brominated intermediates, highlighting the role of such compounds in medicinal chemistry (Ikemoto et al., 2005).
Crystal Structure Analysis
- The crystal structure of related bromophenyl amino carbonothioyl benzamides has been determined, which is vital for understanding the molecular interactions and designing drugs with improved efficacy (Saeed et al., 2010).
Catalytic Processes
- Copper-catalyzed intramolecular cyclization processes utilizing brominated compounds have been employed to synthesize N-benzothiazol-2-yl-amides, demonstrating the importance of such compounds in facilitating efficient chemical transformations (Wang et al., 2008).
Antipyrine Derivatives
- The synthesis and characterization of antipyrine-like derivatives, including brominated benzamides, have provided insights into their potential therapeutic applications and the role of molecular structures in determining their properties (Saeed et al., 2020).
Corrosion Inhibition
- Benzothiazole derivatives, possibly related in structure to the compound , have been studied for their corrosion inhibiting effects on steel in acidic environments. These studies highlight the potential industrial applications of such compounds in protecting materials (Hu et al., 2016).
Propriétés
IUPAC Name |
2-bromo-N-[[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrN3O2S/c1-13-11-14(2)21-20(12-13)26-23(30-21)16-8-6-10-19(15(16)3)27-24(31)28-22(29)17-7-4-5-9-18(17)25/h4-12H,1-3H3,(H2,27,28,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNMWAQPGQHJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=C(C(=CC=C3)NC(=S)NC(=O)C4=CC=CC=C4Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-{[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-methyl-1-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4624295.png)

![N-({[2-(4-benzoyl-1-piperazinyl)phenyl]amino}carbonothioyl)-3-chloro-4-methylbenzamide](/img/structure/B4624308.png)
![(4-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4624312.png)

![3-{[(4-ethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4624325.png)
![3-[(4-ethoxyphenyl)amino]-1-(2-furyl)-2-propen-1-one](/img/structure/B4624329.png)
![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4624331.png)
![3-({2-[2-cyano-2-(4-nitrophenyl)vinyl]-6-methoxyphenoxy}methyl)benzoic acid](/img/structure/B4624338.png)
![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-bromophenyl)acetamide](/img/structure/B4624347.png)
![N-{4-[(1-adamantylamino)sulfonyl]phenyl}-4-chloro-1H-pyrazole-3-carboxamide](/img/structure/B4624350.png)


![5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4624387.png)